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Compound of Interest

Compound Name: ST-2560

cat. No.: B15589174

An In-Depth Technical Guide to ST-2560: A Selective NaV1.7 Inhibitor For Researchers,
Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure,
and biological activity of ST-2560, a potent and selective inhibitor of the voltage-gated sodium
channel NaVv1.7. This document is intended for an audience with a technical background in
pharmacology, neuroscience, and drug development.

Core Compound Information: ST-2560

ST-2560 is a novel small molecule that has demonstrated significant potential in preclinical
studies for the modulation of pain pathways. It is a derivative of saxitoxin, rationally designed
for high selectivity and potency towards the NaV1.7 sodium channel.

Chemical Structure and Properties

The chemical structure of ST-2560 is presented below. Based on this structure, key chemical
properties have been calculated.

Chemical Structure of ST-2560

Figure 1. Chemical Structure of ST-2560
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Caption: Figure 1. Chemical Structure of ST-2560.

Table 1: Physicochemical Properties of ST-2560

Property Value (Calculated)
Molecular Formula C14H22N70a4*
Molecular Weight 352.37 g/mol

Formal Charge +1

Hydrogen Bond Donors 6

Hydrogen Bond Acceptors 7

Rotatable Bonds 1

Note: These properties are calculated based on the available 2D structure and may have slight
variations from experimentally determined values.

Mechanism of Action and Signaling Pathway

ST-2560 is a highly selective inhibitor of the voltage-gated sodium channel NaV1.7.[1][2][3]
This channel is a key component in the transmission of pain signals and is preferentially
expressed in peripheral sensory neurons and sympathetic ganglion neurons.[4][5]

Role of NaV1.7 in Nociception

NaV1.7 channels act as signal amplifiers in nociceptive neurons. Upon detection of a noxious
stimulus (e.g., heat, pressure, chemical irritants), transducer channels open, leading to a small
depolarization of the neuronal membrane. This initial depolarization is amplified by NaV1.7
channels, which have a low threshold for activation, bringing the neuron to its action potential
threshold. The subsequent influx of sodium ions generates an action potential that propagates
along the sensory nerve to the spinal cord and then to the brain, where the sensation of pain is
perceived. By inhibiting NaV1.7, ST-2560 effectively dampens this signal amplification,
preventing the generation and propagation of pain signals.

Signaling Pathway Diagram
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Figure 2. NaV1.7 Signaling Pathway in Nociception
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Caption: Figure 2. NaV1.7 Signaling Pathway in Nociception.
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Cardiovascular Implications

NaV1.7 is also expressed in autonomic neurons, including sympathetic ganglia, which are
involved in regulating cardiovascular function. Inhibition of NaV1.7 in these neurons can lead to
changes in blood pressure and heart rate. Preclinical studies with ST-2560 have shown a
transient reduction in systolic and diastolic blood pressure, highlighting the on-target effects of
NaV1.7 inhibition in the cardiovascular system.[2][3][6]

Biological Activity and Quantitative Data

ST-2560 has been evaluated in a series of in vitro and in vivo studies to characterize its
potency, selectivity, and efficacy.

Table 2: In Vitro Potency and Selectivity of ST-2560

Selectivity vs.
Target Assay Type Result (ICso) Reference
NaVv1.7

Whole-cell patch-
Nav1.7 clamp 39 nM - [1112][3]
electrophysiology

Whole-cell patch-
clamp > 39 uM >1000-fold [2][3]
electrophysiology

Other NaV1.x

Isoforms

Table 3: In Vivo Efficacy of ST-2560 in Non-Human Primates
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) Dosing .
Model Species (s.c) Endpoint Result Reference
S.C.
Nocifensive
Capsaicin- Cynomolgus 0.1-0.3 reflexes Suppression e
induced pain monkey mg/kg (chemical- of reflexes
evoked)
Nocifensive
Mechanical )
) ] Cynomolgus 0.1-0.3 reflexes Suppression
stimulation ) [2][3]
) monkey mg/kg (mechanical- of reflexes
pain
evoked)
10-20 mmHg
reduction in
Cardiovascul Cynomolgus 01-1.0 Blood systolic and
. . [21[3][6]
ar monitoring monkey mg/kg Pressure diastolic

arterial blood

pressure

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.
These represent standard protocols in the field and are consistent with the approaches used to
characterize ST-2560.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion flow through NaV1.7 channels in isolated cells,
allowing for the determination of inhibitory potency (ICso).

Experimental Workflow Diagram
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Figure 3. Workflow for Whole-Cell Patch-Clamp Electrophysiology
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Caption: Figure 3. Workflow for Whole-Cell Patch-Clamp Electrophysiology.

Methodology:
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o Cell Preparation: HEK293 cells stably expressing human NaV1.7 are cultured and plated
onto glass coverslips.

e Solutions:

o External Solution (in mM): 140 NacCl, 3 KCI, 1 MgClz, 1 CaClz, 10 HEPES, 10 Glucose, pH
7.4.

o Internal (Pipette) Solution (in mM): 140 CsF, 1 EGTA, 10 NaCl, 10 HEPES, pH 7.3.
e Recording:

o Coverslips are placed in a recording chamber on an inverted microscope and perfused
with the external solution.

o Borosilicate glass pipettes with a resistance of 1-3 MQ are used.

o After establishing a giga-ohm seal and achieving the whole-cell configuration, cells are
held at a potential of -120 mV.

o NaV1.7 channels are activated by a 20 ms depolarizing pulse to 0 mV.

o ST-2560 is applied at increasing concentrations, and the resulting inhibition of the peak
sodium current is measured.

» Data Analysis: A concentration-response curve is generated to determine the ICso value.

Non-Human Primate (NHP) Behavioral Models of Pain

These models are used to assess the antinociceptive effects of ST-2560 in a more
translationally relevant species.

Experimental Workflow Diagram
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Caption: Figure 4. Workflow for NHP Pain Models

Methodology:
e Animals: Adult cynomolgus monkeys are used. The animals are trained and acclimated to

the experimental procedures to minimize stress

e Chemical-Evoked Pain Model:
o A solution of capsaicin is applied topically to a defined area of skin
licking, scratching, or withdrawal of the affected area) are

o Nocifensive behaviors (e.qg.,
observed and quantified.
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e Mechanical-Evoked Pain Model:
o Calibrated von Frey filaments are applied to the skin to deliver a precise mechanical force.
o The threshold for a withdrawal reflex is determined.
e Procedure:
o Baseline responses to the stimuli are established.
o ST-2560 or a vehicle control is administered subcutaneously.

o Responses to the stimuli are re-evaluated at various time points post-administration to
assess the degree and duration of analgesia.

Cardiovascular Monitoring in Non-Human Primates

Telemetry is used for continuous monitoring of cardiovascular parameters in freely moving
animals, providing a robust assessment of the cardiovascular safety profile of ST-2560.

Methodology:

o Surgical Implantation: A telemetry transmitter is surgically implanted into the abdominal
cavity or a subcutaneous pocket of the NHP. The blood pressure catheter is inserted into an
artery (e.g., femoral or carotid). Animals are allowed to fully recover from surgery before any
studies are conducted.

» Data Acquisition: The implanted transmitter wirelessly sends continuous data on blood
pressure, heart rate, and electrocardiogram (ECG) to a receiver.

e Procedure:

o

Animals are housed in their home cages to minimize stress.

[¢]

Baseline cardiovascular data is collected for a defined period.

ST-2560 or vehicle is administered.

[¢]

[e]

Cardiovascular parameters are continuously monitored post-dose.
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» Data Analysis: Changes in systolic and diastolic blood pressure, heart rate, and other ECG
parameters are analyzed and compared to baseline and vehicle control groups.

Conclusion

ST-2560 is a potent and highly selective inhibitor of NaV1.7 with demonstrated efficacy in
preclinical models of pain. Its mechanism of action is well-defined, and its on-target
cardiovascular effects are understood. The data presented in this guide support the continued
investigation of ST-2560 and other selective NaV1.7 inhibitors as a promising non-opioid
therapeutic strategy for the treatment of pain. Further research is warranted to fully elucidate
the role of NaV1.7 in autonomic ganglia and the long-term implications of its inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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